5,8-Dichloro-1-naphthol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,8-dichloronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGNUIZNBCHWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061794 | |
| Record name | 1-Naphthalenol, 5,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1574-18-1 | |
| Record name | 5,8-Dichloro-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenol, 5,8-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenol, 5,8-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenol, 5,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-dichloro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5,8-Dichloro-1-naphthalenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H3S5Y29E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations Involving 5,8 Dichloro 1 Naphthol
De Novo Synthetic Routes for 5,8-Dichloro-1-naphthol
The creation of this compound from basic precursors, known as de novo synthesis, is pivotal for its application in research and industry. One established method involves the electrophilic chlorination of 8-chloro-1-naphthoic acid, which proceeds under mild acid catalysis. However, this pathway is not without its challenges, as the formation of side products can complicate the purification process.
Another significant route starts from the more accessible 1-naphthol (B170400). The direct chlorination of 1-naphthol can be controlled to achieve the desired 5,8-dichloro substitution. Key to this process is the management of reaction conditions. For instance, using an iron(III) chloride (FeCl₃) catalyst tends to produce a mixture of isomers. However, the regioselectivity towards the 5- and 8-positions can be enhanced by careful selection of solvents and temperature. Polar aprotic solvents have been found to favor substitution at the C5 and C8 positions. Temperature also plays a crucial role; at temperatures below 30°C, monochlorination is the dominant reaction, while increasing the temperature to a range of 50-80°C promotes the desired dichlorination with 5,8-regioselectivity.
More recent and emerging methodologies include photochlorination. Preliminary studies indicate that irradiating the reaction with UV light (254 nm) can significantly improve the yield of the 5,8-dichloro product to 78%, compared to 52% with thermal methods, while also mitigating waste from heavy metal catalysts.
Functionalization and Derivatization Strategies of the Naphthol Core
The reactivity of the this compound core allows for a wide array of chemical modifications, leading to a diverse family of derivatives with tailored properties. These transformations can target the hydroxyl group or the aromatic ring system.
Halogenation and Halogen Exchange Reactions
Further halogenation of the this compound ring can introduce additional halogen atoms, creating polyhalogenated naphthols. The positions of these subsequent additions are directed by the existing substituents. For instance, organocatalytic asymmetric chlorinative dearomatization of naphthols has been developed to create chiral naphthalenones with a chlorine-containing stereocenter. rsc.orgresearchgate.net
While direct halogenation adds new atoms, halogen exchange reactions, such as the Finkelstein or Swarts reactions, offer a pathway to replace the existing chlorine atoms with other halogens like iodine or fluorine. frontiersin.orgorganicmystery.com These reactions typically require metal catalysts, such as copper(I) iodide for iodination, or proceed under specific conditions to facilitate the nucleophilic substitution of the aryl chloride, which is generally challenging. frontiersin.org The ability to swap halogens is synthetically valuable, as it can alter the reactivity of the molecule for subsequent cross-coupling reactions. frontiersin.org
Hydroxylation and Etherification Pathways
The hydroxyl group at the C1 position is a prime site for functionalization, particularly through etherification. This reaction involves converting the hydroxyl group into an ether, which can alter the molecule's solubility and electronic properties. google.com Palladium-catalyzed allylic etherification represents a modern approach to this transformation. frontiersin.org For example, a mixture of 1-naphthol, vinyl ethylene (B1197577) carbonate, and a palladium catalyst can produce the corresponding allylic aryl ether. frontiersin.org This method is tolerant of various functional groups, including halogens on the aromatic ring. frontiersin.org
| Substrate | Catalyst | Solvent | Yield |
|---|---|---|---|
| 1-Naphthol | PdCl₂(dppf) | Acetonitrile | 72% |
| Ortho-Halogenated Phenols | PdCl₂(dppf) | Acetonitrile | Good to Moderate |
| Quinolinol | PdCl₂(dppf) | Acetonitrile | 62% |
| Isoquinolinol | PdCl₂(dppf) | Acetonitrile | 71% |
Azo Coupling Reactions and Metal Complex Formation
This compound is a highly valuable coupling component in the synthesis of azo dyes. google.com The standard process involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with the naphthol. tandfonline.com This electrophilic substitution reaction typically occurs at the C2 or C4 position of the naphthol ring, ortho or para to the activating hydroxyl group. tandfonline.com
These resulting azo dyes are often used as ligands to form stable metal complexes. bumipublikasinusantara.id Research has extensively explored the formation of 1:2 metal complex dyes, where two molecules of the azo dye coordinate to a central metal ion. amanote.com Metals such as chromium and cobalt are commonly used, and the resulting complexes exhibit distinct and often deeper colors compared to the uncomplexed dyes. google.com The formation of these metal complexes significantly alters the electronic absorption spectra of the dye molecule. oup.com
| Reactants | Reaction Type | Key Products | Significance |
|---|---|---|---|
| Aromatic Diazonium Salt + this compound | Azo Coupling | Azo Dyes | Forms chromophoric system |
| Azo Dye (derived from this compound) + Metal Salt (e.g., Cr, Co) | Complexation | 1:2 Metal-Azo Dye Complexes | Enhances color depth and stability for dyeing applications |
Formation of Quinone Derivatives from Naphthols
The oxidation of this compound provides a direct route to the corresponding naphthoquinone derivatives. Naphthoquinones are a class of compounds with significant biological activity and importance in materials science. thieme-connect.de The oxidation transforms the hydroxyl group and a hydrogen atom on the same ring into a diketone structure. Reagents such as chromium trioxide or potassium permanganate (B83412) are commonly used for this purpose. Another powerful and frequently used oxidant for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is effective for the dehydrogenation of various organic molecules. ut.ac.ir The oxidation of halogenated 1-naphthols can lead to the formation of naphtho-1,2-quinones or naphtho-1,4-quinones depending on the specific reagents and reaction conditions. thieme-connect.de For example, the oxidation of 2,4-dichloro-1-naphthol (B146590) with lead(IV) acetate (B1210297) predominantly yields the corresponding naphtho-1,2-quinone. thieme-connect.de
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a transformative role in the synthesis of derivatives of this compound, offering pathways to increased efficiency, selectivity, and access to novel molecular architectures.
Palladium-catalyzed reactions are particularly prominent. For instance, palladium-catalyzed arylative dearomatization of naphthols allows for the construction of densely functionalized, complex products. acs.org These reactions can create new carbon-carbon bonds, expanding the structural diversity of the naphthol derivatives. unibo.it
Organocatalysis has also emerged as a powerful tool. Chiral organocatalysts, such as those derived from cinchona alkaloids, can facilitate the asymmetric chlorinative dearomatization of naphthols. rsc.org This approach enables the synthesis of chiral naphthalenones with a chlorine-containing all-substituted stereocenter in high yields and enantioselectivity. rsc.orgresearchgate.net These reactions often proceed under mild conditions and tolerate a variety of functional groups. rsc.org
Furthermore, solid-supported catalysts are being developed to align with the principles of green chemistry. Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has been used as a solid acid catalyst for the synthesis of azo dyes from 1-naphthol under solvent-free conditions, offering a simple, rapid, and environmentally benign alternative to traditional methods. tandfonline.comresearchgate.net
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and selectivity. google.com For naphthol derivatives, these reactions often involve the dearomatization of the naphthalene (B1677914) ring system or cross-coupling reactions at various positions.
Dearomatization reactions, for instance, can convert planar aromatic compounds into three-dimensional structures, which is of significant interest in medicinal chemistry and natural product synthesis. Catalysts based on palladium, gold, and silver have been successfully employed for the dearomatization of naphthols through intramolecular reactions. For example, palladium-catalyzed reactions of naphthol derivatives with appropriately placed electrophilic moieties can lead to the formation of spirocyclic compounds. While specific examples involving this compound are not prevalent in the literature, the general mechanisms suggest that such transformations could be possible.
The table below summarizes representative transition metal-catalyzed dearomatization reactions on the general naphthol scaffold, which could theoretically be adapted for this compound.
| Catalyst System | Substrate Type | Product Type | Reference |
| Pd(dba)₂ / PPh₃ | Phenol with allyl carbonate side chain | Spirocyclohexadienone | |
| Au(I) / Ag(I) | Phenol with alkyne side chain | Dearomatized products | |
| AgNTf₂ | β-Naphthol derivative with diazo group | Spirocyclic compound |
Another important class of reactions is cross-coupling, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions typically involve the coupling of an organohalide or triflate with a suitable partner. The chlorine atoms of this compound could potentially serve as handles for such transformations, although their reactivity might be lower compared to bromides or iodides. Furthermore, the hydroxyl group can be converted into a triflate, providing an alternative site for cross-coupling. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, further diversifying the chemical space around the this compound core.
Organocatalysis in Naphthol Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative and complement to metal-based catalysis. For naphthols, organocatalysis has been particularly successful in promoting asymmetric dearomatization reactions, yielding chiral naphthalenones with high enantioselectivity.
These reactions often utilize chiral Brønsted acids or cinchona alkaloid-derived catalysts to activate the naphthol substrate and control the stereochemical outcome. For instance, enantioselective sulfenylation and chlorinative dearomatization of β-naphthols have been achieved using cinchona-derived thiourea (B124793) and amine catalysts, respectively. These reactions create a stereogenic center at the C1 position, which is a valuable transformation for the synthesis of biologically active molecules.
The general strategies for the organocatalytic dearomatization of naphthols are outlined below.
| Catalyst Type | Reagent | Transformation | Product | Reference |
| Cinchona-derived thiourea | N-(Arylthio)succinimide | Enantioselective sulfenylation | Enantioenriched naphthalenone | |
| (DHQD)₂PHAL | 1,3-Dichloro-5,5-dimethylhydantoin | Asymmetric chlorinative dearomatization | Chiral naphthalenone with Cl-stereocenter | |
| Chiral Phosphoric Acid | Isatin-derived ketimines | Enantioselective aza-Friedel–Crafts | Enantioenriched 3-amino-2-oxindoles | |
| Chiral Brønsted Acid | 1-Azonaphthalenes | Atroposelective Cross-Coupling | Axially chiral biaryls |
The application of these methods to this compound would be an interesting area of future research. The electronic nature of the dichlorinated ring could influence the reactivity and selectivity of these organocatalytic transformations. For example, the increased acidity of the naphthol proton might affect the catalyst-substrate interaction. Despite the lack of specific examples for this compound, the robust nature of these organocatalytic methods suggests their potential applicability.
Advanced Spectroscopic Characterization and Structural Elucidation in Research Context
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For derivatives of 5,8-dichloro-1-naphthol, such as 5,8-dichloro-1-naphthoic acid, both ¹H and ¹³C NMR spectra are instrumental in confirming the assigned structure. nih.gov In the case of 5,8-dichloro-1-naphthoic acid, the ¹H NMR spectrum in CDCl₃ shows multiplets and doublets in the aromatic region, which are characteristic of the substituted naphthalene (B1677914) ring. nih.gov Similarly, the ¹³C NMR spectrum in DMSO-d₆ reveals a series of peaks corresponding to the distinct carbon environments within the molecule. nih.gov
The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of the nuclei. organicchemistrydata.org For instance, the presence of electronegative chlorine atoms on the naphthalene ring of this compound would be expected to cause downfield shifts for nearby protons and carbons. organicchemistrydata.org Furthermore, dynamic processes such as intramolecular hydrogen bonding or conformational changes can be studied by monitoring changes in NMR spectra as a function of temperature or solvent. organicchemistrydata.org Two-dimensional NMR techniques, like NOESY, can provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of molecules in solution. researchgate.net
Table 1: NMR Data for 5,8-Dichloro-1-naphthoic Acid
| Nucleus | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| ¹H | CDCl₃ | 7.57–7.63 (m, 2H), 7.69 (t, J = 9 Hz, 1H), 7.85 (d, J = 9 Hz, 1H), 8.48 (t, J = 6Hz, 1H) nih.gov |
| ¹³C | DMSO-d₆ | 126.1, 126.9, 127.2, 127.8, 128.4, 128.6, 129.0, 130.7, 131.4, 133.0, 170.7 nih.gov |
Data sourced from a study on the synthesis of 5,8-dichloro-1-naphthoic acid. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Bonding
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. uobasrah.edu.iqsoton.ac.uk These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.
For naphthol derivatives, FT-IR spectroscopy is particularly useful for identifying the characteristic stretching vibration of the hydroxyl (-OH) group. acs.org For example, in a study of 4-(2-hydroxyphenyl azo)-1-naphthol, a broad OH absorption band was observed between 3114 and 3218 cm⁻¹. acs.org The position and shape of this band can be influenced by hydrogen bonding. Intermolecular hydrogen bonding, for instance, can cause a red shift (lowering of frequency) of the O-H stretching vibration. acs.org Other characteristic bands in the IR spectrum of naphthol derivatives include those for aromatic C-H stretching and C-C ring vibrations. acs.org
Raman spectroscopy offers complementary information to FT-IR. soton.ac.ukresearchgate.net In the study of 1-naphthol (B170400) and 2-naphthol (B1666908), Raman spectra revealed distinct peaks corresponding to C-C and C-O stretching vibrations, as well as various bending modes. researchgate.net Surface-enhanced Raman scattering (SERS) can be employed to study the adsorption and orientation of molecules like dichloro-dimethoxy-naphthoquinone on metal surfaces. harvard.edu
Table 2: Key Vibrational Frequencies for Naphthol Derivatives
| Functional Group/Vibration | Technique | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch | FT-IR | 3114–3218 | acs.org |
| Aromatic C-H Stretch | FT-IR | ~3001 | acs.org |
| N=N Stretch (in azo derivatives) | FT-IR | ~1542 | acs.org |
| C-C and C-O Stretch | Raman | ~1375-1389 | researchgate.net |
Data compiled from studies on various naphthol derivatives. acs.orgresearchgate.net
Electronic Absorption and Emission Spectroscopy of this compound Derivatives and Metal Complexes
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic structure and excited-state properties of molecules. fiveable.me The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the conjugated π-electron system of the molecule.
For naphthol derivatives, the electronic spectra are characterized by absorption bands arising from π-π* transitions within the naphthalene ring system. photochemcad.com The position and intensity of these bands can be influenced by substituents on the ring. For example, the presence of chlorine atoms and a hydroxyl group in this compound will affect the energy levels of the molecular orbitals and thus the absorption spectrum.
When these naphthol derivatives are used as ligands to form metal complexes, new absorption bands, known as charge-transfer bands, can appear. acs.org These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For instance, an iron(III) complex with a naphthol-derived azo ligand exhibited a visible band assigned to LMCT. acs.org The study of the electronic spectra of such complexes is crucial for understanding their potential applications in areas like catalysis and materials science. researchgate.net
The fluorescence properties of naphthol derivatives are also of significant interest. The emission spectrum provides information about the de-excitation pathways of the molecule from the excited state. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter in evaluating the efficiency of the emission process. photochemcad.com
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Hydrogen Bonding Networks and π-π Stacking Interactions
In the solid state, molecules of this compound and its derivatives are held together by various intermolecular forces, including hydrogen bonds and π-π stacking interactions. The hydroxyl group of the naphthol moiety can act as a hydrogen bond donor, forming hydrogen bonds with acceptor atoms on neighboring molecules, such as the oxygen of another hydroxyl group or a nitrogen atom in a derivative. researchgate.net These hydrogen bonds can link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.net
π-π stacking interactions are non-covalent interactions that occur between aromatic rings. georgetown.edursc.org In the crystal structures of many naphthalene derivatives, the planar ring systems stack on top of each other, often in an offset or slipped arrangement. researchgate.net These interactions play a crucial role in the packing of the molecules in the crystal lattice and can influence the material's electronic properties. researchgate.net The distance between the centroids of the interacting rings is a key parameter used to characterize π-π stacking. iucr.org
Crystal Packing Analysis of Naphthol Derivatives
The analysis of the crystal packing reveals how the individual molecules are arranged in the unit cell of the crystal. This arrangement is the result of a delicate balance of various intermolecular interactions. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. iucr.org By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in interactions such as hydrogen bonding and π-π stacking. iucr.org
For example, in the crystal structure of a Schiff base derived from a naphthol, π-π stacking interactions between the rings of adjacent molecules can lead to the formation of helical chains. iucr.org The study of crystal packing is important for understanding the physical properties of the material, such as its melting point, solubility, and even its mechanical properties. acs.org For instance, the presence of extensive π-stacking has been linked to increased electrical conductivity in some naphthalene derivatives. researchgate.net
Computational Chemistry and Theoretical Modeling Studies on 5,8 Dichloro 1 Naphthol Systems
Computational chemistry and theoretical modeling provide powerful tools for investigating the properties and potential applications of chemical compounds at the molecular level. For 5,8-dichloro-1-naphthol, these methods can elucidate its electronic structure, reactivity, conformational behavior, and interactions with biological targets, guiding further experimental research. While specific computational studies focused exclusively on this compound are not extensively published, the methodologies are well-established and can be understood through research on analogous naphthalene (B1677914) systems.
Exploration of Biological Activities and Medicinal Chemistry Applications of 5,8 Dichloro 1 Naphthol Derivatives
Enzyme Inhibition Studies and Mechanistic Insights
Naphthol and naphthoquinone derivatives have been identified as inhibitors of several key enzymes, a property that underpins much of their therapeutic potential. mdpi.com The mechanism of inhibition often involves direct interaction with the enzyme's active site or allosteric modulation, sometimes through redox cycling and the generation of reactive oxygen species. mdpi.com
Derivatives of dichlorinated naphthoquinones have demonstrated notable inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the function of the nervous system and a primary target in the treatment of Alzheimer's disease. mdpi.comnih.govscience.gov For instance, 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) (DDN) was found to inhibit AChE with a half-maximal inhibitory concentration (IC₅₀) of 14.5 µM. nih.gov Molecular docking studies suggest that this inhibition is achieved through interactions with the enzyme's active site, including hydrogen bonding with key residues like TYR337 and hydrophobic interactions with residues such as ASP74, THR83, and TYR124. nih.gov Other studies on 1,2-naphthoquinone (B1664529) derivatives have also shown potent AChE inhibitory activity, with some compounds demonstrating higher inhibition than their 1,4-naphthoquinone (B94277) counterparts. mdpi.com
The naphthoquinone scaffold has also been explored for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes. nih.govrsc.org Notably, 2,3-dichloronaphthoquinone was identified as a non-classical inhibitor of mycobacterial carbonic anhydrase, meaning it lacks the typical sulfonamide group found in most CA inhibitors. nih.gov This suggests that the naphthoquinone core can interact with the enzyme through a different mechanism, potentially offering a pathway to develop selective inhibitors that target pathogenic CAs over human isoforms. nih.gov
Table 1: Enzyme Inhibition by Naphthoquinone Derivatives
| Compound | Enzyme | Inhibition Metric (IC₅₀) | Source(s) |
| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (DDN) | Acetylcholinesterase (AChE) | 14.5 µM | nih.gov |
| 2,3-dichloronaphthoquinone | Mycobacterial Carbonic Anhydrase (Rv3588c) | ~80% inhibition | nih.gov |
| 1,2-Naphthoquinone Derivative (4h) | Acetylcholinesterase (AChE) | 85% inhibition at 50 µM | mdpi.com |
Anticancer and Antiproliferative Research on Naphthol and Naphthoquinone Scaffolds
The naphthol and naphthoquinone frameworks are prominent in the search for new anticancer agents, with numerous derivatives showing significant antiproliferative activity against a range of cancer cell lines. mdpi.commdpi.comrsc.org Their mechanisms of action are often linked to their redox properties, which can induce oxidative stress and apoptosis in cancer cells. mdpi.com
Research on 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ) revealed potent anti-tumor effects against both androgen-dependent and -independent human prostate cancer cell lines, with IC₅₀ values ranging from 1 to 3 µM. researchgate.net In contrast, the IC₅₀ for a normal bone marrow cell line was significantly higher at 10 µM, suggesting a degree of selectivity for cancer cells. researchgate.net Similarly, derivatives of 5,8-dihydroxy-1,4-naphthoquinone (B181067) (DHNQ) have demonstrated more potent cytotoxic and in vivo antitumor activities compared to their 5,8-dimethoxy-1,4-naphthoquinone (DMNQ) counterparts. researchgate.net
Other synthetic strategies have produced highly active compounds. A novel naphthoquinone-naphthol derivative, compound 13, exhibited powerful antiproliferative effects against HCT116 (colon cancer), PC9 (lung cancer), and A549 (lung cancer) cells, with IC₅₀ values of 1.18 µM, 0.57 µM, and 2.25 µM, respectively. tandfonline.comresearchgate.net Another series of plumbagin (B1678898) derivatives yielded a compound that strongly inhibited pancreatic tumor growth in vivo. preprints.org These findings underscore the potential of the naphthoquinone scaffold as a starting point for the development of new chemotherapeutic agents. ulb.ac.be
Table 2: Antiproliferative Activity of Naphthoquinone Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Source(s) |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | LNCaP, PC-3 (Prostate) | 1 µM, 1.5 µM | researchgate.net |
| Naphthoquinone-Naphthol Derivative (Compound 13) | HCT116, PC9 (Colon, Lung) | 1.18 µM, 0.57 µM | tandfonline.comresearchgate.net |
| Benzyl clicked 1,4-naphthoquinone (Compound 56c) | MCF-7, HT-29, MOLT-4 (Breast, Colon, Leukemia) | 10.4 µM, 6.8 µM, 8.4 µM | mdpi.com |
| 1,2-Naphthoquinone Derivative (4a) | HepG2 (Liver) | 3 µM | mdpi.com |
| 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) Derivatives | P388 (Leukemia) | 0.18 - 1.81 µg/mL | researchgate.net |
Antimicrobial, Anti-inflammatory, and Antiviral Investigations
The biological activities of dichlorinated naphthols and related compounds extend to antimicrobial, anti-inflammatory, and antiviral properties.
5,8-Dichloro-1-naphthol (DCN) has been shown to possess significant antimicrobial capabilities. It effectively inhibits the growth of various bacteria, including Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, and Staphylococcus epidermidis, as well as the fungus Candida albicans. The primary mechanism for this action is believed to be the disruption of microbial cell membranes, leading to a loss of integrity and cell death. This is further supported by studies on the related compound 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, which also demonstrates broad antimicrobial effects. ontosight.ai Reviews on 2,3-dichloro-1,4-naphthoquinone (dichlone) confirm its utility in generating derivatives with potent antifungal and antibacterial activities. semanticscholar.org
The general naphthalene (B1677914) scaffold is associated with anti-inflammatory activity, and derivatives of 2,3-dichloro-1,4-naphthoquinone have also been reported to possess anti-inflammatory properties. mdpi.comsemanticscholar.org Similarly, antiviral activity has been noted for the naphthoquinone class, including for compounds like 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and other derivatives of dichlone. ontosight.aisemanticscholar.org
Biochemical Interactions and Modulation of Cellular Signaling Pathways
The therapeutic effects of this compound derivatives are rooted in their interactions with cellular components and their ability to modulate critical signaling pathways. A key mechanism of action involves redox reactions, where the compound can act as an oxidizing or reducing agent, leading to the generation of reactive oxygen species (ROS). This induced oxidative stress can trigger cell death pathways, a process central to its anticancer activity.
Naphthoquinones are known to modulate several important cellular signaling cascades:
Nrf2/ARE Pathway: Some naphthoquinones can activate the Nrf2-dependent antioxidant response, which can be a protective mechanism against cellular stress. mdpi.com
EGFR/PI3K/Akt Pathway: Certain naphthoquinone-naphthol derivatives have been shown to inhibit the proliferation of cancer cells by downregulating the phosphorylation of key proteins in the EGFR/PI3K/Akt pathway, such as EGFR, PI3K, and Akt. tandfonline.comresearchgate.net
p53 Signaling: A naphthalene diimide derivative was found to exert its anticancer effects by activating p53 signaling. mdpi.com This led to the accumulation of the p53 tumor suppressor protein, which in turn triggered cell cycle arrest and apoptosis. mdpi.com
CREB-Mediated Transcription: Naphthol AS-E, a related structure, acts as a small molecule inhibitor of CREB-mediated gene transcription, which is often upregulated in cancer, thereby inhibiting cancer cell proliferation. nih.gov
Mitochondrial Apoptosis Pathway: Other naphthalene derivatives induce apoptosis by modulating ROS levels, which disrupts the balance of Bcl-2 family proteins (e.g., downregulating Bcl-2 and Bcl-xL), leading to the release of cytochrome c and the activation of caspases. nih.govbiomolther.org
Development of Novel Therapeutic Agents and Pharmaceutical Intermediates
The diverse biological activities of this compound and its analogs make them valuable starting points for the development of new therapeutic agents. tandfonline.comulb.ac.be The core structure serves as a versatile pharmaceutical intermediate for synthesizing more complex molecules. pharmacompass.com For example, 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one is considered a critical intermediate in pharmaceutical synthesis.
The synthesis of 5,8-dichloro-1-naphthoic acid has been documented, highlighting the chemical utility of this chlorinated naphthalene core. nih.govnih.gov The extensive research into the anticancer, antimicrobial, and enzyme-inhibiting properties of this chemical family continuously identifies new lead compounds that can be optimized for improved efficacy and selectivity, paving the way for novel drug candidates. researchgate.netulb.ac.besemanticscholar.org
Structure-Activity Relationships in Biologically Active Naphthol Derivatives
Understanding the structure-activity relationships (SAR) of naphthol and naphthoquinone derivatives is crucial for designing more potent and selective therapeutic agents. tandfonline.comnih.gov Several key structural features have been identified that influence biological activity:
Substitution on the Naphthoquinone Ring: The position and nature of substituents are critical. For anticancer activity, substitution at the ortho-position of the quinone group has been shown to enhance potency. tandfonline.com In some series, 1,2-naphthoquinone derivatives are more active than their 1,4-naphthoquinone counterparts. mdpi.com
Electronic Effects: For inhibiting the CREB pathway, SAR studies on naphthol AS-E derivatives indicated that a small, electron-withdrawing group on an appendant phenyl ring was preferred. nih.gov Similarly, for antiproliferative activity, the presence of electron-attracting groups on heterocyclic rings attached to the naphthoquinone scaffold improves bioactivity. nih.gov
Hydroxylation vs. Methoxy Groups: In many cases, 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) derivatives exhibit more potent anticancer activity than the corresponding 5,8-dimethoxy (DMNQ) versions, suggesting the free hydroxyl groups are important for the biological effect. researchgate.net
Hydrophobicity and Other Physicochemical Properties: Quantitative SAR (QSAR) models for naphthalene derivatives have shown that biological activity is often correlated with parameters like hydrophobicity (π), hydrogen bond acceptance, and electronic constants (F and R), with hydrophobicity and hydrogen acceptance being particularly important. nih.gov
These SAR insights provide a rational basis for the targeted modification of the this compound scaffold to optimize its therapeutic potential. nih.gov
Applications in Advanced Materials Science and Analytical Chemistry
Development of Functional Azo Dyes and Pigments from 5,8-Dichloro-1-naphthol
Azo dyes represent a significant class of colorant organic materials, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. nih.gov The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as this compound. unb.catandfonline.comcuhk.edu.hk
The presence of two chlorine atoms at the 5 and 8 positions of the 1-naphthol (B170400) core in this compound significantly influences the electronic properties of the molecule. These electron-withdrawing groups enhance the reactivity of the naphthol ring, making it an excellent coupling component in the synthesis of azo dyes and pigments. inoe.ro This heightened reactivity allows for efficient coupling with a wide range of diazotized aromatic amines, leading to the creation of a diverse palette of colors. The resulting azo compounds derived from this compound are utilized as dyes for textile fibers and as pigments in paints and inks. upb.roresearchgate.net The specific substituents on both the diazo and the coupling components determine the final color, solubility, and binding affinity of the dye. cuhk.edu.hk
| Substituent on Diazo Component | Effect on Naphthol-Based Dye | Resulting Property |
|---|---|---|
| Electron-donating group (e.g., -CH3, -OCH3) | Increases electron density on the azo group | Shifts color to longer wavelengths (bathochromic shift) |
| Electron-withdrawing group (e.g., -NO2, -CN) | Decreases electron density on the azo group | Shifts color to shorter wavelengths (hypsochromic shift) |
| Halogens (e.g., -Cl, -Br) | Inductive electron withdrawal and resonance effects | Can lead to enhanced photostability and altered hue researchgate.net |
| Sulfonic acid group (-SO3H) | Increases water solubility | Important for application in aqueous dyeing processes |
The stability of a pigment, particularly its resistance to degradation from light (photostability) and heat (thermal stability), is a critical factor for its application in materials such as paints, coatings, and plastics. The inclusion of halogen atoms, such as chlorine, in the structure of organic pigments can significantly enhance these stability properties. researchgate.net Azo pigments derived from this compound are expected to exhibit improved performance due to the presence of the C-Cl bonds, which are more stable than C-H bonds and can protect the chromophore from photochemical degradation.
Chemo- and Biosensors based on Naphthol Derivatives
The naphthalene (B1677914) scaffold is a well-established platform for the design of fluorescent chemosensors and biosensors. nih.gov Its inherent photophysical properties, including high quantum yields and photostability, make it an ideal fluorophore. nih.gov Derivatives of naphthol can be functionalized to create receptors that selectively bind to specific ions or molecules. This binding event often leads to a detectable change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. tandfonline.comnih.gov
Naphthol-based Schiff bases, for example, have been successfully employed as fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. tandfonline.comnih.gov The sensing mechanism often involves the inhibition of C=N isomerization upon coordination with the metal ion, which enhances the fluorescence of the system. nih.gov this compound provides a valuable starting point for creating such sensors. The chlorine atoms can be used to modulate the electronic properties of the naphthalene ring, thereby fine-tuning the sensor's selectivity and sensitivity towards a target analyte. Furthermore, the hydroxyl group at the 1-position and the reactive sites on the aromatic ring allow for the straightforward introduction of various recognition moieties. These tailored sensors have potential applications in environmental monitoring and biological imaging. nih.gov
Electrochemical Behavior and Redox Properties in Materials Research
Naphthols exhibit interesting electrochemical properties, typically undergoing irreversible oxidation at anodic potentials to form naphthoxyl radicals. mdpi.com These radicals can subsequently polymerize on the electrode surface, creating thin films of poly(naphthol). The structure and properties of these films are highly dependent on the substituents present on the naphthol ring. mdpi.com
The presence of two electron-withdrawing chlorine atoms in this compound is expected to significantly influence its electrochemical behavior. These substituents would likely increase the oxidation potential of the monomer compared to unsubstituted 1-naphthol. The resulting electropolymerized films could possess unique redox properties and higher stability. The electrochemical oxidation of naphthols can also be mediated by other species in solution; for instance, the oxidation of 2-naphthol (B1666908) has been shown to be mediated by electrogenerated active chlorine. researchgate.net The study of the redox chemistry of this compound is relevant for the development of new electroactive materials, which could be used in applications such as electrochromic devices, modified electrodes for sensing, and as components in energy storage systems.
Use as Probes in Biochemical Assays and Analytical Methodologies
The intrinsic fluorescence of the naphthalene core makes its derivatives, including those of this compound, suitable for use as probes in biochemical assays. nih.gov These molecules can be designed to interact with biological macromolecules like proteins and nucleic acids, or to detect specific enzymatic activities. mdpi.comnih.govnih.gov Upon binding to a target or being modified by an enzyme, the probe's fluorescence properties can change, providing a signal that can be used for quantification and imaging. mdpi.com
For instance, a naphthalene-based fluorescent probe can be designed to monitor the presence of biologically important species like hydrogen sulfide (B99878) (H₂S) in living cells. acs.org The rigid and π-conjugated structure of naphthalene derivatives contributes to their high fluorescence quantum yield and photostability, which are desirable characteristics for probes used in bioimaging. nih.gov By chemically modifying this compound with specific recognition units, it is possible to develop highly selective and sensitive probes for various analytes. The chlorine substituents can help to modulate the probe's lipophilicity, influencing its cellular uptake and localization, as well as its photophysical response.
| Compound Name | Chemical Formula | Primary Role/Application Mentioned |
|---|---|---|
| This compound | C₁₀H₆Cl₂O | Core chemical compound of the article |
| 1-Naphthol | C₁₀H₈O | Parent compound for azo dye synthesis and electrochemical studies |
| 2-Naphthol | C₁₀H₈O | Mentioned in the context of electrochemical oxidation |
| Diazonium salt | [Ar-N₂]⁺X⁻ | Reactive intermediate in azo dye synthesis |
| 1,3-Bis(2-hydroxy-1-naphthylideneamino)propane | C₂₇H₂₄N₂O₂ | Naphthol-based fluorescent sensor |
| 1,3-Bis(1-naphthylideneamino)-2-hydroxypropane | C₂₇H₂₄N₂O | Naphthol-based fluorescent sensor |
| 1,3-Bis(2-hydroxy-1-naphthylideneamino)-2-hydroxypropane | C₂₇H₂₄N₂O₃ | Naphthol-based fluorescent sensor for Al³⁺ |
| Hydrogen Sulfide | H₂S | Analyte for a naphthalene-based fluorescent probe |
Environmental Fate and Degradation Pathways Research
Mechanistic Studies of Environmental Transformation and Persistence
The environmental decomposition of chlorinated naphthalenes, including 5,8-dichloro-1-naphthol, has been a subject of limited but important investigation. The persistence of these compounds is significantly influenced by the degree of chlorination; as the number of chlorine atoms increases, the vapor pressure and water solubility decrease, while the melting point and specific gravity increase. epa.gov This generally leads to greater persistence in the environment. Polychlorinated naphthalenes (PCNs) are recognized as persistent and bioaccumulative substances, with their presence in the environment primarily resulting from human activities. canada.ca
The transformation of chlorinated organic pollutants in the environment is primarily driven by atmospheric oxidation, photolysis in water, and microbial degradation. nih.gov For chlorinated naphthalenes, studies have shown that soil bacteria can metabolize monochlorinated naphthalenes, using them as a sole carbon source. epa.gov For instance, the metabolism of 1-chloronaphthalene (B1664548) by soil bacteria is suggested to proceed through the formation of hydroxylated intermediates. epa.gov While specific studies on this compound are scarce, the principles governing the fate of other chlorinated naphthalenes provide a foundational understanding. The chlorine substituents' position and number on the naphthalene (B1677914) ring are crucial in determining the compound's electronic properties and, consequently, its reactivity and degradation pathways. The electron-withdrawing nature of chlorine atoms generally reduces the electron density of the aromatic ring, which can affect its susceptibility to microbial attack and other transformation processes.
Photodegradation and Biotransformation Pathways of Chlorinated Naphthols
Photodegradation:
Photodegradation is a significant pathway for the transformation of chlorinated naphthols in aquatic environments. The process is often initiated by the absorption of UV light, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack the pollutant molecule. mdpi.commdpi.com
Studies on monochlorinated naphthalenes have shown that photodegradation follows pseudo-first-order kinetics. mdpi.com The process can be influenced by various environmental factors:
pH: Acidic conditions have been found to promote the photodegradation of 1-chloronaphthalene. mdpi.com
Ions: The presence of certain ions like chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and sulfite (B76179) (SO₃²⁻) can accelerate photodegradation, potentially through the formation of additional reactive radicals. mdpi.com
Hydrogen Peroxide (H₂O₂): The addition of H₂O₂ can enhance photodegradation by producing more hydroxyl radicals upon photolysis. mdpi.com
The primary products of the photodegradation of 1-chloronaphthalene have been identified as 1-naphthol (B170400) and naphthalene. mdpi.com This suggests that a likely photodegradation pathway for this compound would involve dechlorination and the formation of other hydroxylated and dechlorinated naphthalene derivatives.
Biotransformation:
Microbial degradation is a key process in the removal of chlorinated organic compounds from soil and water. nih.gov Several bacterial strains have been identified that can degrade naphthalene and its derivatives. For example, Rhizobium sp. X9 can degrade 2-naphthol (B1666908), initiating the process with a hydroxylase enzyme to form 1,2-dihydroxynaphthalene. nih.govresearchgate.net Similarly, soil bacteria have been shown to metabolize 1-chloronaphthalene. epa.gov
The biotransformation of more complex chlorinated naphthalenes has also been investigated. Pseudomonas putida, for instance, can oxidize 1,4-dichloronaphthalene (B155283) to 3,6-dichlorosalicylate. semanticscholar.org This transformation is mediated by enzymes typically involved in naphthalene dissimilation. semanticscholar.org The initial step in the microbial degradation of 1,4-dichloronaphthalene by other bacteria has been proposed to involve the formation of dihydroxy-dichloro-naphthalene and dichloro-1-naphthol intermediates. wisdomlib.org This indicates that hydroxylation and subsequent ring cleavage are common strategies employed by microorganisms to break down these persistent compounds.
The following table summarizes key findings on the degradation of related compounds, which can provide insights into the potential pathways for this compound.
| Compound | Degradation Pathway | Key Intermediates/Products | Influencing Factors |
| 1-Chloronaphthalene | Photodegradation | 1-Naphthol, Naphthalene mdpi.com | Acidic pH, Cl⁻, NO₃⁻, SO₃²⁻, H₂O₂ mdpi.com |
| 1-Chloronaphthalene | Biodegradation (Soil Bacteria) | Hydroxylated intermediates epa.gov | Presence of specific bacterial strains epa.gov |
| 2-Naphthol | Biodegradation (Rhizobium sp. X9) | 1,2-Dihydroxynaphthalene nih.govresearchgate.net | Co-metabolism with glucose nih.govresearchgate.net |
| 1,4-Dichloronaphthalene | Biodegradation (Pseudomonas putida) | 3,6-Dichlorosalicylate semanticscholar.org | Activity of naphthalene dissimilatory enzymes semanticscholar.org |
Advanced Analytical Methods for Environmental Monitoring of Naphthol Contaminants
Effective monitoring of chlorinated naphthols like this compound in the environment requires sensitive and selective analytical methods capable of detecting low concentrations in complex matrices such as water and soil. env.go.jp
A common approach involves a series of steps:
Extraction: Isolating the target analytes from the environmental sample. Magnetic solid-phase extraction (MSPE) has proven effective for concentrating naphthols from water samples. researchgate.net
Clean-up: Removing interfering compounds from the extract to ensure accurate measurement. env.go.jp
Instrumental Analysis: Quantifying the target compound using highly sensitive instrumentation.
High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of naphthols. researchgate.net For enhanced sensitivity and specificity, especially for complex environmental samples, gas chromatography coupled with mass spectrometry (GC-MS) is often employed. mdpi.com This combination allows for the separation of different compounds in a mixture and their unambiguous identification based on their mass spectra.
More advanced sensor technologies are also being developed for in-situ and real-time monitoring of chlorinated hydrocarbons. Fourier transform infrared spectroscopy-attenuated total reflectance (FTIR-ATR) sensors, for example, have shown high sensitivity for detecting multiple chlorinated hydrocarbons in water at parts-per-billion (ppb) levels. nih.gov
The table below highlights some of the analytical techniques used for monitoring naphthols and related compounds.
| Analytical Technique | Target Analyte(s) | Sample Matrix | Key Features |
| MSPE-HPLC-UV | 1-Naphthol, 2-Naphthol | Water researchgate.net | Good linearity and low detection limits (sub-μg/L) researchgate.net |
| GC-MS | Chlorinated Phenols, Reaction Intermediates | Water mdpi.com | Identification of intermediate components in degradation studies mdpi.com |
| FTIR-ATR Sensor | Chlorinated Hydrocarbons | Water nih.gov | In-situ, simultaneous detection of multiple contaminants nih.gov |
The U.S. Environmental Protection Agency (EPA) maintains a compendium of standardized analytical methods for various environmental contaminants to ensure data quality and consistency in monitoring efforts following environmental incidents. epa.gov
Strategies for Remediation of Naphthol-Contaminated Environments
Remediation of sites contaminated with naphthols and their chlorinated derivatives involves various strategies aimed at either removing the contaminants or transforming them into less harmful substances.
Chemical Oxidation:
Advanced oxidation processes (AOPs) are a promising remediation strategy. These methods utilize highly reactive species, such as hydroxyl radicals, to break down persistent organic pollutants. Persulfate-based oxidation, activated by iron oxides, has been shown to be effective in degrading naphthols. nih.gov However, the presence of other organic compounds, like low-molecular-weight organic acids, can inhibit the degradation process by competing for the reactive radicals. nih.gov Photocatalysis, using materials like zinc oxide (ZnO), is another AOP that can effectively degrade naphthols under sunlight. sapub.org
Bioremediation:
Bioremediation leverages the metabolic capabilities of microorganisms to degrade contaminants. This can be a cost-effective and environmentally friendly approach. tandfonline.com Strategies include:
Bioaugmentation: The introduction of specific microbial strains with known degradative capabilities to a contaminated site. tandfonline.com Strains of Rhizobium and Pseudomonas have shown potential for degrading naphthols and chlorinated naphthalenes. nih.govsemanticscholar.org
Phytoremediation: The use of plants to remove, contain, or degrade contaminants. The effectiveness of phytoremediation can be enhanced by the presence of soil microorganisms that facilitate the breakdown and plant uptake of pollutants. mdpi.com A synergistic approach using plants and bacteria (a corn-bacterial consortium) has been shown to significantly improve the removal of naphthalene from soil. mdpi.com
Vermiremediation: The use of earthworms, often in conjunction with microorganisms, to degrade organic pollutants in soil. tandfonline.com
The choice of remediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site (e.g., soil type, pH), and cost considerations. mdpi.com
Future Research Directions and Translational Perspectives
Synergistic Research with Analogous Halogenated Naphthol Derivatives
The chemical scaffold of 5,8-dichloro-1-naphthol offers a robust platform for synergistic research, particularly when combined with other halogenated naphthol derivatives. The presence and position of halogen atoms on the naphthalene (B1677914) ring are known to significantly influence the biological activity of these compounds. mdpi.com For instance, studies on halogenated 1-hydroxynaphthalene-2-carboxanilides have shown that the specific positioning of chlorine atoms is crucial for their antistaphylococcal activity. iapchem.org N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide, for example, demonstrated potent activity against methicillin-resistant S. aureus (MRSA). iapchem.org
Future research will likely focus on combining this compound with other mono- or di-halogenated naphthols to explore potential synergistic effects. researchgate.net This approach could lead to enhanced antimicrobial or anticancer potency, potentially overcoming drug resistance mechanisms. mdpi.commdpi.com Structure-activity relationship (SAR) studies have been critical in understanding how minor structural modifications, such as the addition of a halogen on a benzene (B151609) ring, can notably increase cytotoxic potency in naphthoquinone hybrids. mdpi.com By systematically evaluating combinations of different halogenated naphthols, researchers can identify synergistic pairs that exhibit greater efficacy than the individual compounds alone. This strategy could also allow for lower effective concentrations, potentially reducing toxicity.
Integration of Artificial Intelligence and Machine Learning in Naphthol Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of naphthol derivatives. researchgate.net These computational tools can dramatically accelerate the discovery and optimization of compounds by predicting their properties and activities, thereby reducing the time and cost associated with traditional laboratory-based research. research.googleacs.org
Future applications for this compound include:
Predictive Modeling: Training ML models on datasets of known halogenated naphthols to predict the biological activity, toxicity, and physicochemical properties of novel derivatives. nih.govfnasjournals.com
De Novo Design: Utilizing generative models to design new naphthol-based structures with desired properties for specific applications, such as targeted inhibitors for enzymes implicated in disease. chemrxiv.orgnih.gov
Reaction Optimization: Employing ML to predict the outcomes and yields of synthetic reactions, facilitating the development of efficient pathways for producing this compound and its analogs. chinesechemsoc.org
Sustainable Synthesis and Green Chemistry Approaches
The growing emphasis on environmental responsibility in chemical manufacturing necessitates the development of sustainable and green synthetic routes for this compound. Traditional synthesis methods often rely on harsh reagents and organic solvents, generating significant chemical waste. Green chemistry principles aim to mitigate this environmental impact. rsc.org
Recent research has highlighted several promising green approaches for the synthesis of naphthol derivatives:
Solvent-Free and Water-Based Reactions: Performing reactions under solvent-free conditions or in water significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. tandfonline.comchemmethod.com Hydrothermal condensation has been used to produce high-purity naphthalene bisimides in nothing but water, avoiding the need for organic solvents or catalysts. rsc.org
Efficient Catalysis: The use of biodegradable and reusable catalysts, such as tannic acid or protic pyridinium (B92312) ionic liquids, can improve reaction efficiency and reduce waste. researchgate.netacademie-sciences.fr One-pot, multi-component reactions catalyzed by such agents offer a streamlined and atom-economical route to complex naphthol derivatives. chemmethod.comresearchgate.net
Photochemical Methods: Photo-controlled reactions, which use light to initiate and control chemical transformations, represent an environmentally benign synthetic strategy. acs.org Dye-sensitized photooxygenation, for example, has been used to convert 1-naphthols into 1,4-naphthoquinones under mild conditions. researchgate.net
Future research will focus on adapting these green methodologies to the specific synthesis of this compound. This includes developing regioselective halogenation techniques that avoid the use of toxic chlorinating agents and minimize the formation of unwanted byproducts, a known challenge in the synthesis of dichlorinated naphthoic acids. bohrium.comnih.gov
Emerging Applications in Interdisciplinary Fields
The unique electronic and structural properties conferred by the chlorine substituents make this compound a candidate for a range of applications beyond its traditional use as a chemical intermediate. Its potential is being explored in several interdisciplinary fields.
Medicinal Chemistry: Halogenated naphthoquinones and their derivatives have shown significant potential as anticancer, antimicrobial, and antiviral agents. mdpi.commdpi.com The halogen atoms can enhance cellular uptake and binding affinity to biological targets. mdpi.com The core structure of this compound could be a key building block for developing new therapeutic agents that target drug-resistant pathogens or cancer cells. iapchem.orgmdpi.com
Materials Science: Naphthalene-based compounds are fundamental to the development of organic functional materials, including dyes and polymers. rsc.orgtandfonline.com The specific substitution pattern of this compound could be exploited to create novel materials with tailored optical or electronic properties for use in organic electronics or as specialized pigments.
Antifouling Technology: Compounds inspired by marine natural products are being developed as non-toxic antifouling agents to prevent the accumulation of organisms on submerged surfaces. mdpi.com The biocidal or biostatic properties of halogenated aromatic compounds suggest that this compound could serve as a scaffold for new, environmentally safer antifouling coatings. mdpi.com
Translational research will aim to bridge the gap between fundamental chemistry and these practical applications, requiring collaboration between chemists, biologists, material scientists, and engineers.
Q & A
Q. How can researchers optimize the synthesis of 5,8-Dichloro-1-naphthol to improve yield and purity?
To optimize synthesis, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and chlorination time. For example, a 2<sup>k</sup> factorial design (where k is the number of variables) allows identification of significant factors affecting yield. Purification via recrystallization (using ethanol-water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- FT-IR : Identify hydroxyl (-OH) stretching (~3200 cm<sup>-1</sup>) and C-Cl vibrations (~750 cm<sup>-1</sup>).
- <sup>1</sup>H NMR : Aromatic protons appear as multiplets in δ 6.8–8.5 ppm; the hydroxyl proton may show broad singlet (~δ 5.5 ppm) in DMSO-d<sup>6</sup>.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are the primary applications of this compound in materials science?
The compound serves as a precursor for polymers with semiconducting properties, such as poly(5-amino-1-naphthol), which exhibits redox activity in aqueous and non-aqueous solutions. Its chlorinated derivatives are explored in corrosion inhibition due to electron-donating hydroxyl groups and aromatic planarity, enabling charge transfer with metal surfaces .
Advanced Research Questions
Q. How do chlorine substituents at the 5 and 8 positions influence the electronic properties of 1-naphthol derivatives?
Chlorine’s electron-withdrawing nature reduces electron density on the naphthalene ring, enhancing electrophilic substitution resistance. Computational studies (DFT) reveal decreased HOMO-LUMO gaps, increasing reactivity in redox processes. Substituent positioning (5,8 vs. other sites) affects conjugation length and dipole moments, critical for nonlinear optical (NLO) applications .
Q. What experimental strategies are effective for studying this compound’s corrosion inhibition mechanisms?
Use electrochemical methods:
- Potentiodynamic polarization : Measure corrosion current density (icorr) in acidic/neutral media.
- Electrochemical impedance spectroscopy (EIS) : Assess charge transfer resistance. Complement with surface analysis via SEM/EDS or AFM to evaluate inhibitor adsorption. Quasi-experimental designs with control groups (untreated vs. treated metal samples) are recommended .
Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound?
Apply density functional theory (DFT) to calculate hyperpolarizability (β) and dipole moments. Software like Gaussian or COMSOL Multiphysics simulates electron density distribution and charge transfer dynamics. Validate predictions with experimental data from UV-Vis spectroscopy and Z-scan techniques .
Q. How should researchers address discrepancies between theoretical predictions and experimental results in corrosion inhibition studies?
Replicate experiments under controlled conditions (pH, temperature). Use multivariate regression to identify confounding variables (e.g., solvent impurities). Cross-correlate electrochemical data with surface characterization to resolve mechanistic ambiguities. For example, discrepancies in inhibition efficiency may arise from non-uniform adsorption, detectable via AFM .
Q. What methodologies are suitable for evaluating the environmental impact of this compound degradation byproducts?
Conduct ecotoxicity assays (e.g., Daphnia magna mortality tests) and analyze degradation pathways via LC-MS. Use orthogonal experimental designs to study photolytic/hydrolytic degradation kinetics. Monitor chlorinated intermediates, which may persist in aquatic systems .
Methodological Considerations
- Experimental Design : Use quasi-experimental designs with pretest-posttest frameworks for comparative studies (e.g., corrosion inhibition efficiency). Randomize variable levels to minimize bias .
- Data Analysis : Apply regression models (e.g., ANOVA for factorial designs) to isolate significant factors. For sensory-vs-chemical data conflicts, employ principal component analysis (PCA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
